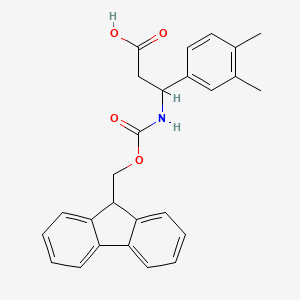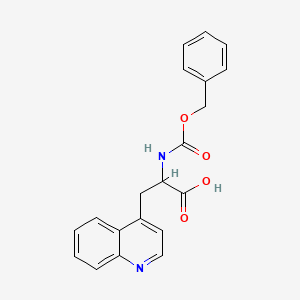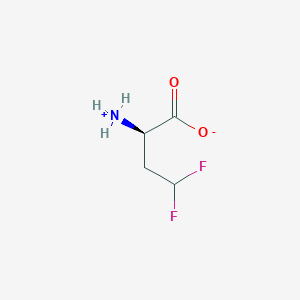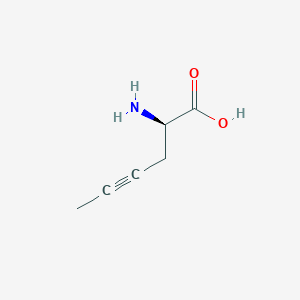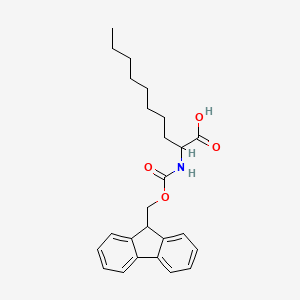
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid is an organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its ability to protect the amino group during the synthesis process, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid typically involves the following steps:
Esterification: The starting material, an amino acid, is esterified with Fmoc chloride to form the Fmoc-protected amino acid ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Substitution reactions often use strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction will remove the Fmoc group, yielding the free amino acid.
Wissenschaftliche Forschungsanwendungen
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptides and proteins for biological studies.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various peptide-based materials and products.
Wirkmechanismus
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other sites. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: A valine derivative used in peptide synthesis.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Another Fmoc-protected amino acid used in similar applications.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid is unique due to its specific chain length and structure, which provides distinct properties in peptide synthesis. Its longer chain length compared to similar compounds allows for the synthesis of longer peptides and proteins, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLSLHVRMSYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50801665 |
Source


|
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50801665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647014-76-4 |
Source


|
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50801665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
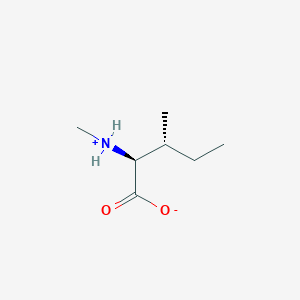
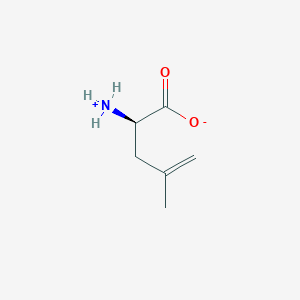
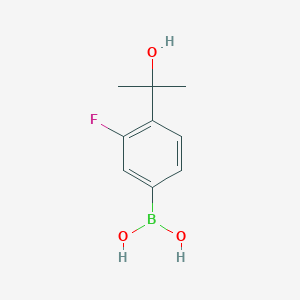
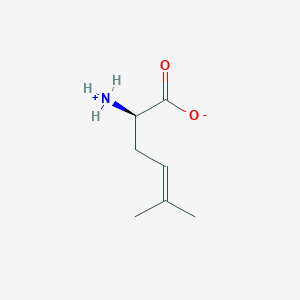
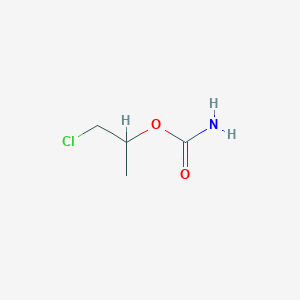
![2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid](/img/structure/B8014384.png)
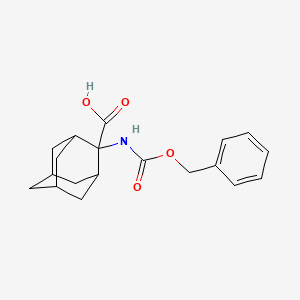
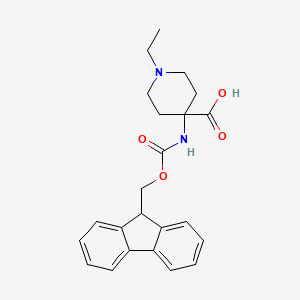
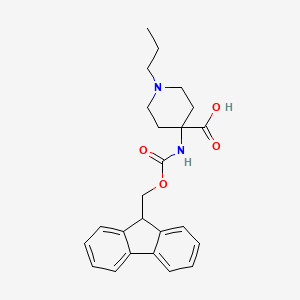
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid](/img/structure/B8014414.png)
